molecular formula C12H14O2 B6238387 methyl 4-(1-methylcyclopropyl)benzoate CAS No. 1622303-32-5

methyl 4-(1-methylcyclopropyl)benzoate

Cat. No.: B6238387
CAS No.: 1622303-32-5
M. Wt: 190.24 g/mol
InChI Key: CUQDWIAYXSVOKJ-UHFFFAOYSA-N
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Description

Methyl 4-(1-methylcyclopropyl)benzoate: is an organic compound with the molecular formula C12H14O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a 1-methylcyclopropyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification of 4-(1-methylcyclopropyl)benzoic acid

      Starting Material: 4-(1-methylcyclopropyl)benzoic acid.

      Reagents: Methanol and a strong acid catalyst such as sulfuric acid.

      Conditions: The reaction mixture is heated under reflux, typically at temperatures around 60-70°C, for several hours to ensure complete esterification.

      :

      Reaction: 4-(1-methylcyclopropyl)benzoic acid+methanolH2SO4methyl 4-(1-methylcyclopropyl)benzoate+water\text{4-(1-methylcyclopropyl)benzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{methyl 4-(1-methylcyclopropyl)benzoate} + \text{water} 4-(1-methylcyclopropyl)benzoic acid+methanolH2​SO4​​methyl 4-(1-methylcyclopropyl)benzoate+water

  • Friedel-Crafts Acylation followed by Esterification

      Starting Material: Benzene.

      Reagents: 1-methylcyclopropylcarbonyl chloride, aluminum chloride (AlCl), and methanol.

      Conditions: The Friedel-Crafts acylation is carried out at low temperatures (0-5°C) to control the reaction rate, followed by esterification under reflux conditions.

      :

      Reaction: Benzene+1-methylcyclopropylcarbonyl chlorideAlCl34-(1-methylcyclopropyl)benzoyl chloride\text{Benzene} + \text{1-methylcyclopropylcarbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{4-(1-methylcyclopropyl)benzoyl chloride} Benzene+1-methylcyclopropylcarbonyl chlorideAlCl3​​4-(1-methylcyclopropyl)benzoyl chloride

      4-(1-methylcyclopropyl)benzoyl chloride+methanolH2SO4methyl 4-(1-methylcyclopropyl)benzoate+HCl\text{4-(1-methylcyclopropyl)benzoyl chloride} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{HCl} 4-(1-methylcyclopropyl)benzoyl chloride+methanolH2​SO4​​methyl 4-(1-methylcyclopropyl)benzoate+HCl

Industrial Production Methods

In industrial settings, the production of this compound typically involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO), chromium trioxide (CrO).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the methyl ester group can lead to the formation of 4-(1-methylcyclopropyl)benzoic acid.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).

      Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

      Products: Reduction of the ester group yields 4-(1-methylcyclopropyl)benzyl alcohol.

  • Substitution

      Reagents: Halogenating agents like bromine (Br), chlorine (Cl).

      Conditions: Carried out in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl).

      Products: Halogenation of the benzene ring can produce compounds like 4-(1-methylcyclopropyl)-2-bromobenzoate.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Methyl 4-(1-methylcyclopropyl)benzoate serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology and Medicine

    Drug Development: The compound’s structural motif is explored in the design of new drugs, especially those targeting specific receptors or enzymes due to its potential bioactivity.

Industry

    Polymer Production: It is used as a monomer or comonomer in the production of specialty polymers with unique mechanical and thermal properties.

Mechanism of Action

The mechanism by which methyl 4-(1-methylcyclopropyl)benzoate exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the ester group can undergo hydrolysis to release the active benzoic acid derivative.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methylbenzoate: Lacks the cyclopropyl group, resulting in different chemical and physical properties.

    Methyl 4-(cyclopropyl)benzoate: Similar structure but without the methyl group on the cyclopropyl ring, affecting its reactivity and applications.

    Ethyl 4-(1-methylcyclopropyl)benzoate: An ethyl ester analog, which may have different solubility and reactivity profiles.

Uniqueness

Methyl 4-(1-methylcyclopropyl)benzoate is unique due to the presence of both a methyl ester and a 1-methylcyclopropyl group, which confer distinct steric and electronic properties. These features can influence its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

1622303-32-5

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 4-(1-methylcyclopropyl)benzoate

InChI

InChI=1S/C12H14O2/c1-12(7-8-12)10-5-3-9(4-6-10)11(13)14-2/h3-6H,7-8H2,1-2H3

InChI Key

CUQDWIAYXSVOKJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC=C(C=C2)C(=O)OC

Purity

95

Origin of Product

United States

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